

Spectroscopic Profile of 6-Bromo-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-tetralone

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2-tetralone** (CAS No: 4133-35-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.

Chemical Structure and Properties

IUPAC Name: 6-bromo-3,4-dihydronaphthalen-2(1H)-one Molecular Formula: C₁₀H₉BrO

Molecular Weight: 225.08 g/mol Appearance: Off-white to pale yellow or brown crystalline powder.^[1] Melting Point: 70-76 °C

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Bromo-2-tetralone**. It is important to note that a complete, unified set of experimentally derived high-resolution data from a single source is not readily available in the public domain. The data presented here is a composite from various sources and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra with detailed peak assignments for **6-Bromo-2-tetralone** are not widely published, a patent describing its synthesis mentions the use of nuclear magnetic resonance for product characterization, implying such data exists.^[2] In the absence of published experimental data, a theoretical analysis of the expected signals is provided below.

Expected ^1H NMR Spectral Data

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity (Predicted)	Coupling Constant (J, Hz) (Predicted)
H-1 (2H)	~3.0 - 3.2	t	~6-7
H-3 (2H)	~2.5 - 2.7	t	~6-7
H-4 (2H)	~3.5 - 3.7	s	-
H-5 (1H)	~7.0 - 7.2	d	~8-9
H-7 (1H)	~7.3 - 7.5	dd	~8-9, ~2-3
H-8 (1H)	~7.5 - 7.7	d	~2-3

Expected ^{13}C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm) (Predicted)
C=O	~205 - 215
C-Ar (quaternary)	~130 - 145
C-Ar-Br	~115 - 125
C-Ar-H	~125 - 135
CH ₂ (aliphatic)	~25 - 45

Infrared (IR) Spectroscopy

Commercial suppliers of **6-Bromo-2-tetralone** confirm that the infrared spectrum is consistent with its structure. The characteristic absorptions are expected as follows:

Functional Group	Wavenumber (cm ⁻¹) (Predicted)	Description
C=O (Ketone)	1705 - 1725	Strong, sharp absorption
C-H (Aromatic)	3000 - 3100	Medium to weak absorptions
C-H (Aliphatic)	2850 - 3000	Medium absorptions
C=C (Aromatic)	1450 - 1600	Medium to strong absorptions
C-Br	500 - 600	Weak to medium absorption

Mass Spectrometry (MS)

Predicted mass spectrometry data for **6-Bromo-2-tetralone** indicates the expected molecular ion peaks and common adducts.

Adduct	m/z (Predicted)
[M] ⁺	223.98312
[M+H] ⁺	224.99095
[M+Na] ⁺	246.97289
[M-H] ⁻	222.97639

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **6-Bromo-2-tetralone** are not available in the public literature. However, this section provides generalized methodologies for obtaining such data.

NMR Spectroscopy

A sample of **6-Bromo-2-tetralone** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

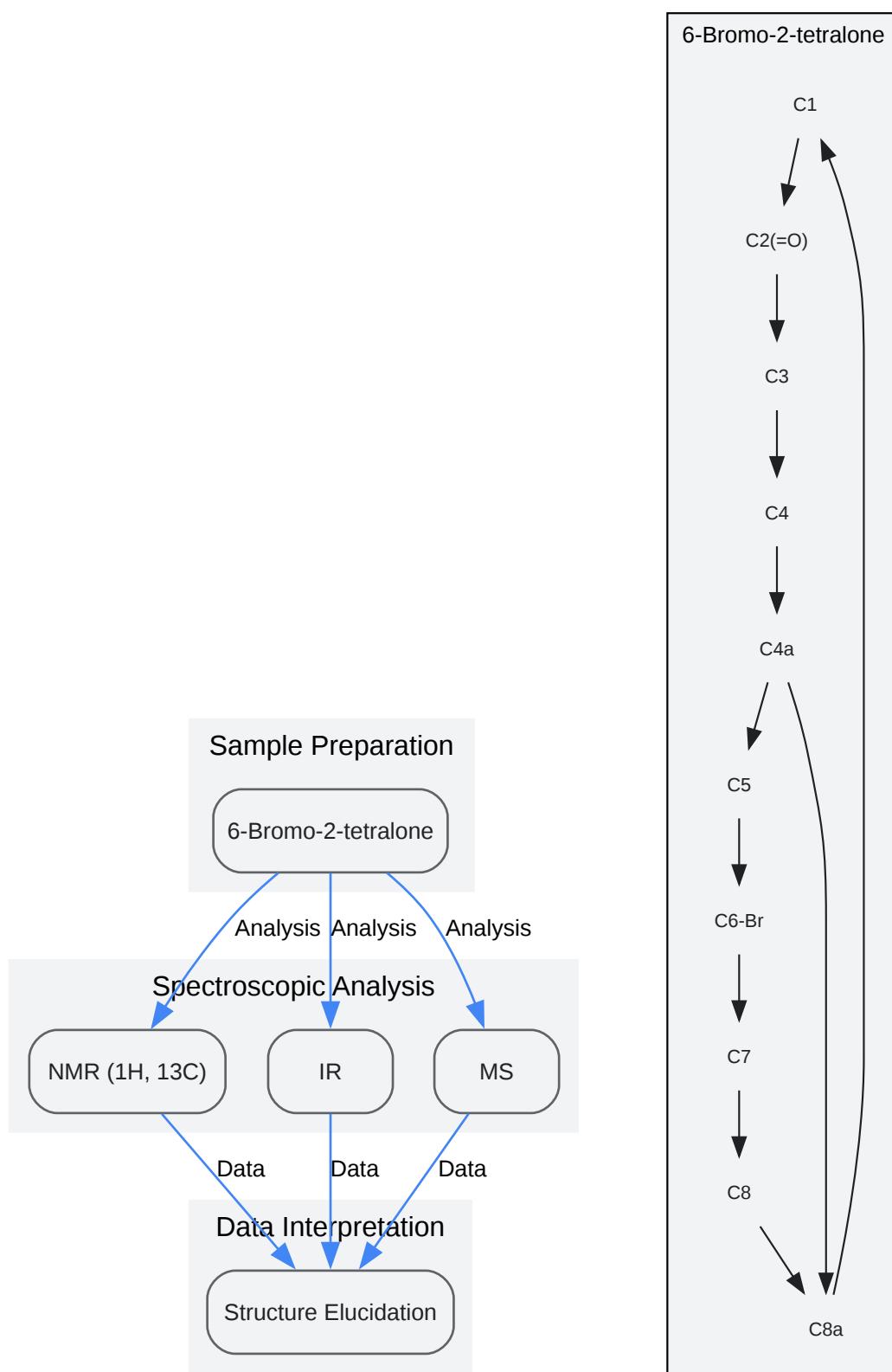
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

Mass Spectrometry

Mass spectral data can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **6-Bromo-2-tetralone**.

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